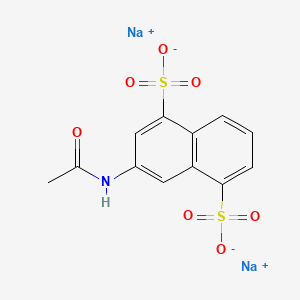
Tetraisononyl bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 282-408-0 is known as tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate . This compound is a complex ester derived from bicyclo[2.2.2]octane, featuring four ester functional groups. It is primarily used in industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate is synthesized through a multi-step process involving the esterification of bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid with isononyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate involves large-scale esterification reactors. The process is optimized for high yield and purity, often incorporating continuous distillation units to remove by-products and unreacted starting materials. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate suitable for various applications.
化学反応の分析
Types of Reactions
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid and isononyl alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the isononyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic media.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst, such as a Lewis acid.
Major Products
Hydrolysis: Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid and isononyl alcohol.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Substituted esters with different nucleophiles replacing the isononyl groups.
科学的研究の応用
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate has several scientific research applications, including:
Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.
Material Science: Investigated for its potential use in the development of advanced materials with unique mechanical properties.
Biological Studies:
Industrial Applications: Utilized in the formulation of coatings, adhesives, and sealants due to its chemical stability and compatibility with various substrates.
作用機序
The mechanism by which tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate exerts its effects is primarily through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing flexibility and reducing brittleness. In biological systems, its interactions with lipid bilayers can alter membrane fluidity and permeability, potentially facilitating the delivery of therapeutic agents.
類似化合物との比較
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate can be compared with other plasticizers and esters, such as:
Diisononyl phthalate: Another plasticizer with similar applications but different chemical structure and properties.
Bis(2-ethylhexyl) adipate: A commonly used plasticizer with distinct ester groups and different performance characteristics.
Tris(2-ethylhexyl) trimellitate: A plasticizer with three ester groups, offering different flexibility and stability profiles.
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate is unique due to its bicyclo[2.2.2]octane core, which imparts specific mechanical and chemical properties not found in other plasticizers.
特性
CAS番号 |
84196-00-9 |
|---|---|
分子式 |
C48H84O8 |
分子量 |
789.2 g/mol |
IUPAC名 |
tetrakis(7-methyloctyl) bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate |
InChI |
InChI=1S/C48H84O8/c1-35(2)25-17-9-13-21-31-53-45(49)41-39-29-30-40(42(41)46(50)54-32-22-14-10-18-26-36(3)4)44(48(52)56-34-24-16-12-20-28-38(7)8)43(39)47(51)55-33-23-15-11-19-27-37(5)6/h29-30,35-44H,9-28,31-34H2,1-8H3 |
InChIキー |
APBQJRYOSSLQFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCOC(=O)C1C2C=CC(C1C(=O)OCCCCCCC(C)C)C(C2C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)





![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)





